molecular formula C18H17ClO B6346472 (2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354942-11-2

(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6346472
CAS RN: 1354942-11-2
M. Wt: 284.8 g/mol
InChI Key: SGSVSVUWKFRTGN-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is a complex organic compound. It contains a propenone group (a three-carbon chain with a double bond and a ketone), which is attached to two different phenyl groups (benzene rings). One of these phenyl groups is substituted with a chlorine atom, and the other is substituted with a propyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the propenone backbone, followed by the attachment of the phenyl groups. The specific methods and reagents used would depend on the desired reaction conditions and the specific properties of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the propenone backbone and the two phenyl groups. The presence of the chlorine atom and the propyl group would also influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the propenone group and the phenyl groups. The chlorine atom and the propyl group could also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propenone group and the phenyl groups could influence its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has promising pharmaceutical properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVSVUWKFRTGN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.